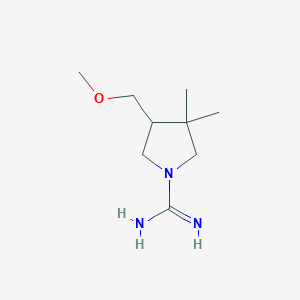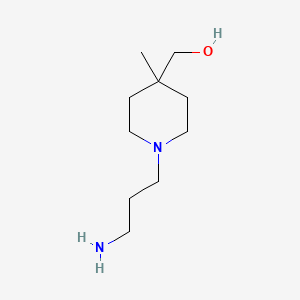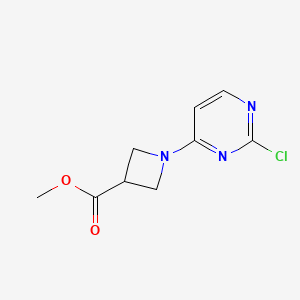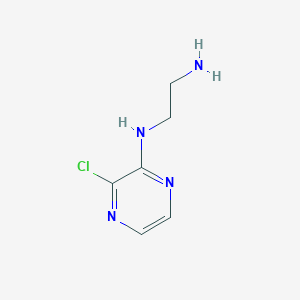
6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 6-FBAP) is a small molecule of interest in scientific research due to its potential applications in drug design and development. 6-FBAP has been studied for its ability to inhibit the activity of certain enzymes and proteins, as well as its potential to modulate the activity of certain signaling pathways. This review provides an overview of 6-FBAP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activities
Studies have synthesized compounds with pyrimidine-2,4(1H,3H)-dione structures, showing that some exhibit significant herbicidal activities against certain plant species. For example, a compound with a trifluoromethyl group displayed herbicidal effectiveness, highlighting the potential agricultural applications of such chemicals (Yang Huazheng, 2013).
Synthesis Methodologies
Research into the facile construction of pyrimido[4,5-d]pyrimidones demonstrates the chemical versatility and potential for creating various derivatives for further study. This includes exploring reactions with primary aromatic or heterocyclic amines, showcasing the synthetic utility of pyrimidine-2,4(1H,3H)-dione structures in generating complex heterocycles (W. Hamama et al., 2012).
Antimicrobial Evaluation
The antimicrobial properties of pyrimidine derivatives have been a point of interest, with some compounds showing moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis. This suggests potential for the development of new antimicrobial agents based on pyrimidine-2,4(1H,3H)-dione structures (S. Vlasov et al., 2022).
Optical and Nonlinear Optical Properties
Compounds based on pyrimidine-2,4(1H,3H)-dione have been studied for their optical and nonlinear optical properties, indicating their potential application in material science for the development of new optical devices. This research underscores the importance of understanding the electronic and structural characteristics of these compounds (B. Mohan et al., 2020).
Eigenschaften
IUPAC Name |
6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJDXVVQJABEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)



![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)

![(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1481394.png)




